
5-Iodo-6-methoxy-3-nitropyridin-2-amine
Overview
Description
5-Iodo-6-methoxy-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6IN3O3 and a molecular weight of 295.04 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Iodo-6-methoxy-3-nitropyridin-2-amine involves several steps. One common method includes the nitration of 6-methoxy-2-aminopyridine followed by iodination. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and iodine monochloride for iodination . The phases are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue is then triturated with heptane and dried in vacuo to yield the desired product as a yellow solid .
Chemical Reactions Analysis
5-Iodo-6-methoxy-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents such as palladium catalysts and arylboronic acids.
Reduction Reactions: The nitro group can be reduced to an amino group using catalytic hydrogenation with palladium on carbon as a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with arylboronic acids can yield various aryl-substituted pyridines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C7H8N4O3I and consists of a pyridine ring substituted with various functional groups. The structural configuration influences its reactivity and interactions with biological systems.
Anticancer Properties
Research indicates that 5-Iodo-6-methoxy-3-nitropyridin-2-amine has potential anticancer activity. Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer metabolism.
- Receptor Modulation : Interacting with receptors that regulate cell growth and survival.
Antiparasitic Activity
The compound has shown promise in antiparasitic applications, particularly against Trypanosoma species. Studies have indicated that halogenated derivatives exhibit enhanced trypanocidal activity, attributed to increased binding affinity to metabolic enzymes in parasites.
Anticancer Activity Study
A notable study evaluated various derivatives of pyridine compounds, including this compound, revealing significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating therapeutic potential.
Trypanocidal Activity Research
Research focused on halogenated nitro compounds demonstrated that derivatives containing iodine exhibited enhanced activity against Trypanosoma brucei. The presence of both iodine and methoxy groups was correlated with improved interaction at enzyme active sites.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methoxy-3-nitropyridin-2-amine is not well-documented. its derivatives may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of functional groups like iodine, methoxy, and nitro suggests potential interactions with biological molecules through hydrogen bonding, van der Waals forces, and other non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-6-methoxy-3-nitropyridin-2-amine include:
6-Methoxy-3-nitropyridin-2-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-6-methoxy-3-nitropyridin-2-amine: Contains a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
Biological Activity
5-Iodo-6-methoxy-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of an iodine atom, methoxy group, and nitro group within its structure suggests that it may exhibit unique reactivity and interactions with biological systems. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C7H8N3O3I, with a molecular weight of approximately 263.06 g/mol. The compound is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Methoxy Group : A -OCH₃ group that can influence the compound's solubility and reactivity.
- Nitro Group : A -NO₂ group that can participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This characteristic is crucial for its potential as a drug candidate, particularly in targeting enzyme active sites or receptor binding domains.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits against conditions like cancer or bacterial infections.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular functions .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its derivatives.
Table 1: Summary of Biological Activities
Study Reference | Biological Activity | Findings |
---|---|---|
Enzyme Inhibition | Demonstrated inhibition of target enzymes with IC50 values indicating potency. | |
Antimicrobial Effects | Showed activity against specific bacterial strains, suggesting potential as an antibiotic. | |
Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
Case Studies
- Antimicrobial Activity : In a study evaluating various nitropyridine derivatives, this compound was found to exhibit significant antimicrobial properties against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
- Mechanistic Insights : A detailed mechanistic study revealed that the compound's interaction with target proteins involves hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy .
Properties
IUPAC Name |
5-iodo-6-methoxy-3-nitropyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIICFSDWNEDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722791 | |
Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868539-54-2 | |
Record name | 5-Iodo-6-methoxy-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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